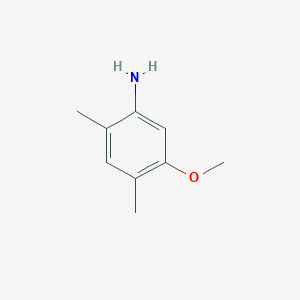

5-Methoxy-2,4-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxy-2,4-dimethylaniline is a chemical compound of interest in various fields of chemistry due to its unique structure and properties. It serves as a key intermediate in the synthesis of numerous compounds, including azo dyes, pharmaceuticals, and agricultural chemicals. This analysis provides insights into its synthesis, molecular structure, chemical reactions, and properties based on recent scientific research.

Synthesis Analysis

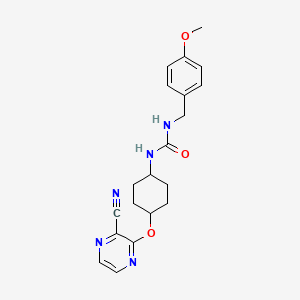

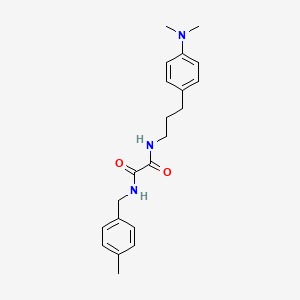

The synthesis of this compound and its analogues often involves complex organic reactions, including Schiff bases reduction routes and multistep syntheses starting from simple anilines. For instance, a high-yielding five-step synthesis starting from 2,4-dimethylaniline has been developed, involving N-alkylation, carbamoylation, hydrolysis, activation of carboxylic acid, and intramolecular cyclization to produce various compounds (Vaid et al., 2014).

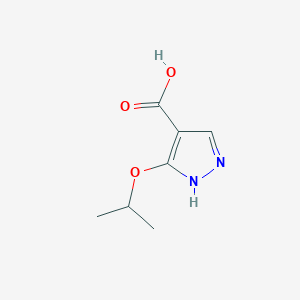

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, has been elucidated through crystallographic studies. These compounds exhibit significant intermolecular hydrogen bonding and secondary intermolecular interactions, stabilizing their molecular structures (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

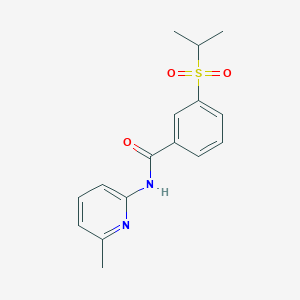

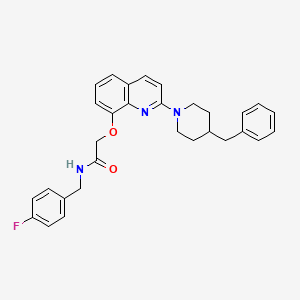

This compound undergoes various chemical reactions, including aminodehalogenation and nucleophilic substitution, leading to the formation of novel compounds with potential applications in materials science and organic synthesis (Dyablo et al., 2015). These reactions often result in compounds that exhibit photochromic and fluorescent properties, indicating the versatility of this compound derivatives.

Scientific Research Applications

Metabolism and Pharmacokinetics

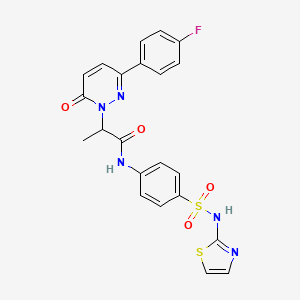

5-Methoxy-2,4-dimethylaniline is studied for its metabolic pathways and pharmacokinetics. For instance, research has shown that 2,4-dimethylaniline and 2,4,6-trimethylaniline, related compounds, can cause DNA damage in liver cells of mice, suggesting that they are genotoxic (Przybojewska, 1999). In-depth metabolic studies in animals, such as rats, have been conducted to understand the metabolic pathways and the formation of various metabolites (Miura et al., 2021).

Neuropharmacological Studies

The compound and its derivatives have been used in neuropharmacological studies. For example, effects on serotonin receptors and interactions with other neurotransmitters have been a significant focus. Research has demonstrated how these compounds can alter the function of serotonin receptors, affecting behaviors and physiological responses in animal models (Bradley & Briggs, 1974).

Genotoxicity Assessment

The genotoxic potential of aniline derivatives, including those related to this compound, has been assessed using various assays like the alkaline single cell gel electrophoresis ('comet') assay. These studies contribute significantly to understanding the DNA-damaging potential of these compounds in mammalian cells (Przybojewska, 1999).

Behavioral and Systemic Effects

The compound's impact on animal behavior and systemic functions has been another area of interest. Studies have explored how derivatives of this compound influence behaviors like locomotion and physiological processes in animal models, providing insights into their psychoactive and systemic effects (Green, Guy, & Gardner, 1984).

Safety and Hazards

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methoxy-2,4-dimethylaniline . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence the compound’s effects in the body.

properties

IUPAC Name |

5-methoxy-2,4-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSCXIYYCHVKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380844-06-4 |

Source

|

| Record name | 5-methoxy-2,4-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)

![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)

![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)

![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)